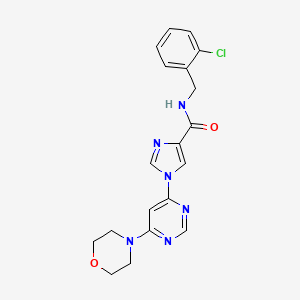
N~4~-(2-chlorobenzyl)-1-(6-morpholino-4-pyrimidinyl)-1H-imidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~4~-(2-chlorobenzyl)-1-(6-morpholino-4-pyrimidinyl)-1H-imidazole-4-carboxamide, also known as C16, is a novel small molecule inhibitor that has shown promising results in scientific research. It was first synthesized in 2009 and has been extensively studied for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Novel Compound Synthesis and Characterization
Researchers have developed synthetic methodologies for creating new compounds with potential pharmacological activities. For instance, the study by Zaki, Radwan, and El-Dean (2017) presents a convenient synthetic method for the creation of new Tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its Pyrimidine derivatives. This research lays the groundwork for future pharmacological activity investigations of these molecules, emphasizing the initial step of synthesizing and characterizing novel chemical entities Zaki, R., Radwan, S. M., & El-Dean, A. (2017). Journal of The Chinese Chemical Society.
Another study by Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel heterocyclic compounds derived from Visnaginone and Khellinone, showcasing their anti-inflammatory and analgesic properties. This synthesis approach demonstrates the application of chemical synthesis techniques to generate new molecules with targeted biological activities Abu‐Hashem, A., Al-Hussain, S., & Zaki, M. (2020). Molecules.
Applications in Imaging and Disease Treatment
- Wang, Gao, Xu, and Zheng (2017) developed a new potential PET agent for imaging LRRK2 enzyme in Parkinson's disease, showcasing the compound's application in medical imaging and its potential role in diagnosing and understanding neurological diseases Wang, M., Gao, M., Xu, Z., & Zheng, Q. (2017). Bioorganic & Medicinal Chemistry Letters.
Exploration of Biological Activities
- Moustafa, Ahmed, Khodairy, Mabied, Moustafa, and El-Sayed (2021) evaluated the anti-hyperglycemic effects of novel carboximidamides derived from cyanamides, linked with pyrimidine moiety. Their findings indicate the compounds' potential as ameliorative agents against diabetes-induced pathological effects, highlighting the therapeutic applications of synthesized compounds Moustafa, A., Ahmed, W. W., Khodairy, A., Mabied, A., Moustafa, A., & El-Sayed, M. (2021). Journal of Molecular Structure.
Drug Metabolism and Pharmacokinetics
- Linton, Kang, Ornelas, Kephart, Hu, Pairish, Jiang, and Guo (2011) explored modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO) , aiming at enhancing the pharmacokinetic profile of compounds targeting the androgen receptor for prostate cancer treatment. This study illustrates the intersection of medicinal chemistry and pharmacokinetics, optimizing compounds for better therapeutic outcomes Linton, A., Kang, P., Ornelas, M. A., Kephart, S., Hu, Q., Pairish, M., Jiang, Y., & Guo, C. (2011). Journal of Medicinal Chemistry.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(6-morpholin-4-ylpyrimidin-4-yl)imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O2/c20-15-4-2-1-3-14(15)10-21-19(27)16-11-26(13-24-16)18-9-17(22-12-23-18)25-5-7-28-8-6-25/h1-4,9,11-13H,5-8,10H2,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOADHRHLVBNON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)N3C=C(N=C3)C(=O)NCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B2595690.png)
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B2595692.png)
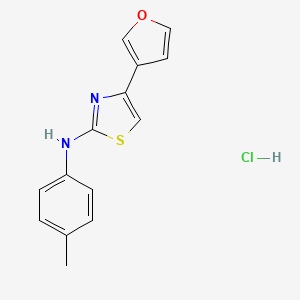
![N-[3-(2-quinoxalinyloxy)phenyl]acetamide](/img/structure/B2595694.png)
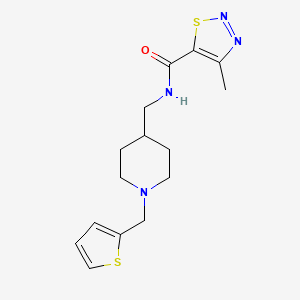
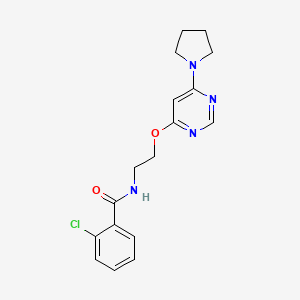
![2-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2595700.png)

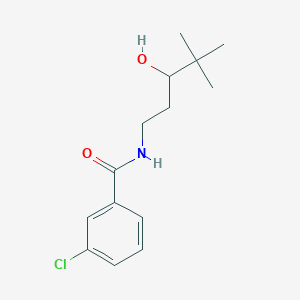
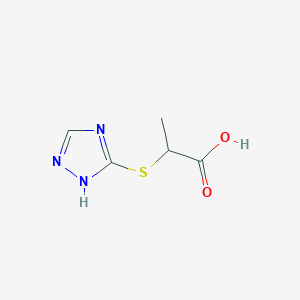

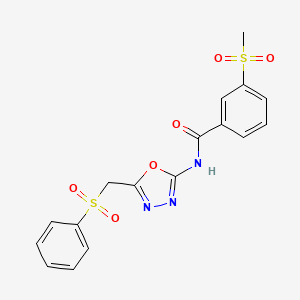
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]pent-4-enamide](/img/structure/B2595712.png)
